![molecular formula C12H8F3N3O4S B2596967 N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine CAS No. 315239-68-0](/img/structure/B2596967.png)

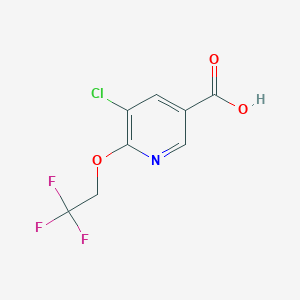

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

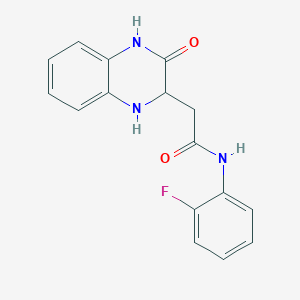

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NT157 and is a small molecule inhibitor of the IGF-1 receptor. The IGF-1 receptor is a transmembrane receptor that plays a crucial role in cell growth and differentiation, making it a promising target for cancer therapy.

Applications De Recherche Scientifique

Synthetic Methodologies and Reaction Mechanisms

Ring-Opening and Ring-Closing Protocols : The compound is used in protocols that facilitate the synthesis of N-fused pyrroles, which are of both synthetic and biological interest. This involves ring opening followed by a 1,6-H shift and 6π-electrocyclization, demonstrating its utility in constructing complex heterocyclic structures (Bianchi et al., 2014).

Aminolysis of Sulfamate Esters : The reaction kinetics and mechanisms involving aminolysis of sulfamate esters, where compounds like N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine could be analogs, offer insights into E2-type mechanisms and the role of amines as catalysts. This research helps understand the behavior of similar compounds in non-aqueous solvents (Spillane et al., 1996).

Material Science and Polymer Development

Fluorinated Polyamides Synthesis : Derivatives of the compound are pivotal in the synthesis of fluorinated polyamides, showcasing the potential for creating materials with exceptional solubility, thermal stability, and mechanical properties. These materials are promising for various advanced applications, including electronics and coatings (Shockravi et al., 2009).

Chemical Biology and Peptide Synthesis

Protecting Groups in Peptide Synthesis : The 3-nitro-2-pyridinesulfenyl group, a related entity, is utilized as a protecting group for amines, alcohols, and thiols in peptide synthesis. This application underscores the versatility of nitro- and sulfonyl-containing compounds in facilitating selective and mild reaction conditions for the synthesis of biologically relevant molecules (Rentier et al., 2017).

Novel Compound Synthesis

Nonproteinogenic Amino Acids : this compound and its analogs are crucial in synthesizing novel amino acids, expanding the toolkit for designing peptides and proteins with unprecedented functions. This research contributes to the broader field of synthetic biology, enabling the creation of new biomolecules with tailored properties (Monteiro et al., 2010).

Propriétés

IUPAC Name |

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O4S/c13-12(14,15)23(21,22)8-4-5-9(10(7-8)18(19)20)17-11-3-1-2-6-16-11/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPWFGQTYPBCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2596889.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2596892.png)

![N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B2596894.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2596904.png)